

3-bromo-1-methyl-1H-pyrazole-5-carboxylic acid physical properties

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Compound of Interest

Compound Name: 3-bromo-1-methyl-1H-pyrazole-5-carboxylic acid

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An In-Depth Technical Guide to the Physical Properties of **3-bromo-1-methyl-1H-pyrazole-5-carboxylic acid** (CAS: 173841-05-9)

Abstract

This technical guide provides a comprehensive overview of the core physical and chemical properties of **3-bromo-1-methyl-1H-pyrazole-5-carboxylic acid**, a heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries. While experimental data for this specific compound is not extensively published, this document synthesizes available information, draws logical inferences from structurally related analogues, and presents a suite of robust, field-proven experimental protocols for its complete physicochemical characterization. This guide is intended for researchers, synthetic chemists, and drug development professionals who require a deep understanding of this molecule's behavior to leverage its full potential in synthetic applications.

Introduction

The Pyrazole Scaffold in Modern Chemistry

The pyrazole ring is a privileged scaffold in medicinal and materials chemistry. Its unique electronic properties, ability to participate in hydrogen bonding as both a donor and acceptor, and metabolic stability have made it a cornerstone in the design of bioactive molecules. From blockbuster anti-inflammatory drugs to next-generation pesticides, the pyrazole core is a

testament to the power of heterocyclic chemistry in addressing complex biological challenges. The strategic functionalization of the pyrazole ring allows for the fine-tuning of a molecule's steric and electronic properties, directly influencing its pharmacokinetics and pharmacodynamics.

Profile of 3-bromo-1-methyl-1H-pyrazole-5-carboxylic acid

3-bromo-1-methyl-1H-pyrazole-5-carboxylic acid (CAS: 173841-05-9) emerges as a highly versatile intermediate for chemical synthesis. Its structure incorporates three key functional handles:

- A Carboxylic Acid: Enables amide bond formation, esterification, or serves as a key interaction point with biological targets.
- A Bromo Substituent: Provides a reactive site for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse molecular fragments.
- An N-methylated Pyrazole Ring: The methylation at the N1 position prevents tautomerization and provides a fixed regiochemical outcome in subsequent reactions, a critical consideration for targeted synthesis.

The strategic placement of these groups makes it an invaluable precursor for building complex molecular architectures, particularly in the synthesis of crop protection agents and active pharmaceutical ingredients (APIs). Structurally related compounds, such as 3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, are known key intermediates in the synthesis of insecticides like Chlorantraniliprole, highlighting the industrial relevance of this molecular class.^{[1][2][3]}

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